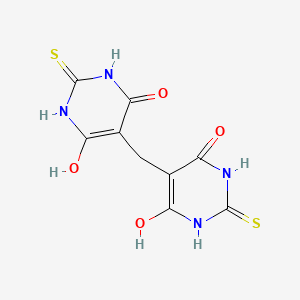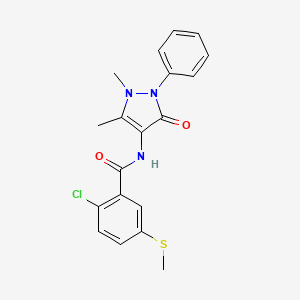
Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- typically involves multistep organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment for precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound is used as an antioxidant in various industrial applications.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Uniqueness
Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological molecules makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H8N4O4S2 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4O4S2/c14-4-2(5(15)11-8(18)10-4)1-3-6(16)12-9(19)13-7(3)17/h1H2,(H3,10,11,14,15,18)(H3,12,13,16,17,19) |
InChI Key |
OKJVIKIFSLBTHA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(NC(=S)NC1=O)O)C2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)
![Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate](/img/structure/B14947181.png)

![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14947185.png)

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)
![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)

![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947233.png)

